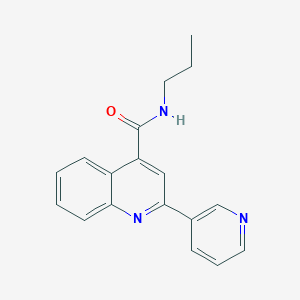
N-propyl-2-(3-pyridinyl)-4-quinolinecarboxamide
概要
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis of a compound includes the detailed reaction steps, the reagents and conditions required for each step, and the mechanism of each reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step process of a reaction at the molecular level .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the substance can undergo .科学的研究の応用
Anti-Tubercular Agents
Quinoline derivatives have been explored for their potential as anti-tubercular agents. The structural similarity of N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide to other quinoline compounds suggests its potential use in this field. Quinoline-based compounds have shown significant activity against Mycobacterium tuberculosis with inhibitory concentrations (IC) in the low micromolar range . This indicates that the compound could be a candidate for further investigation as an anti-tubercular agent.
Synthesis of Biologically Active Molecules
The quinoline scaffold is a vital component in medicinal chemistry due to its presence in numerous biologically active molecules. The compound’s structure could be utilized in the synthesis of various analogs with potential biological and pharmaceutical activities . It serves as a versatile starting point for the construction of molecules that could interact with a range of biological targets.
Hepatic Fibrosis Research
Quinoline derivatives have been studied for their role in inhibiting collagen synthesis in hepatic fibrosis models. Given the structural features of N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide, it may have applications in researching hepatic stellate cell activity and fibrosis, contributing to the development of anti-fibrotic therapies .
Chemical Synthesis and Drug Discovery
The compound’s structure is conducive to chemical modifications, making it a valuable entity in drug discovery and synthetic organic chemistry. It can be used as a building block for the synthesis of amines, which are fundamental in creating a wide array of pharmaceuticals .
Antiprotozoal Agents
Compounds containing the quinoline moiety have been identified as potential antiprotozoal agents. The structural attributes of N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide could be harnessed to develop novel treatments for protozoal infections .
作用機序
Target of Action
Quinoline derivatives have been reported to have a wide range of biological activities
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound need to be investigated further.
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways
Pharmacokinetics
Quinoline is a weak tertiary base and can form salts with acids , which may influence its pharmacokinetic properties
Result of Action
Some quinoline-carboxamide derivatives have shown anti-proliferative activities and have been reported to induce apoptosis
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-propyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-9-20-18(22)15-11-17(13-6-5-10-19-12-13)21-16-8-4-3-7-14(15)16/h3-8,10-12H,2,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPFNOOLGNUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)
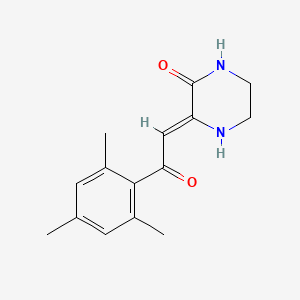

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4623673.png)
![4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4623685.png)
![1-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4623691.png)
![4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid](/img/structure/B4623711.png)
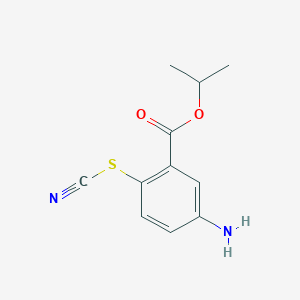
![3-[(4-methylbenzyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4623725.png)
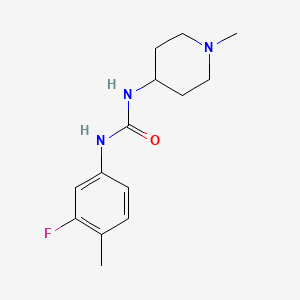
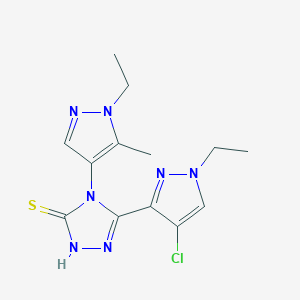
![1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)
![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)
![1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)